1,1'-(Pentane-1,5-diylbis(oxy))bis(heptadecafluorononene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Pentane-1,5-diylbis(oxy))bis(heptadecafluorononene) is a fluorinated organic compound with the molecular formula C23H12F34O2. It is characterized by the presence of two heptadecafluorononene groups linked by a pentane-1,5-diylbis(oxy) bridge. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical degradation, making it valuable in various industrial and scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Pentane-1,5-diylbis(oxy))bis(heptadecafluorononene) typically involves the reaction of heptadecafluorononene with a pentane-1,5-diol derivative under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, to facilitate the formation of the ether linkage. The reaction is conducted in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to ensure the stability of the reactants and products .
Industrial Production Methods
In industrial settings, the production of 1,1’-(Pentane-1,5-diylbis(oxy))bis(heptadecafluorononene) involves large-scale reactors with precise control over temperature and pressure. The use of continuous flow reactors allows for efficient production with high yields. The purification of the final product is achieved through techniques such as distillation and recrystallization to ensure the removal of impurities .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(Pentane-1,5-diylbis(oxy))bis(heptadecafluorononene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-(Pentane-1,5-diylbis(oxy))bis(heptadecafluorononene) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.
Biology: Employed in the study of fluorinated biomolecules and their interactions with biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Wirkmechanismus
The mechanism of action of 1,1’-(Pentane-1,5-diylbis(oxy))bis(heptadecafluorononene) involves its interaction with molecular targets through its fluorinated groups. The high electronegativity of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and van der Waals interactions with target molecules. This property is particularly useful in drug design, where the compound can enhance the binding affinity and specificity of drug candidates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-(Pentane-1,5-diylbis(oxy))bis(nonene): Similar structure but lacks fluorine atoms, resulting in lower thermal stability and chemical resistance.
1,1’-(Pentane-1,5-diylbis(oxy))bis(octadecafluorodecene): Contains more fluorine atoms, leading to even higher stability but potentially more challenging synthesis.
Uniqueness
1,1’-(Pentane-1,5-diylbis(oxy))bis(heptadecafluorononene) stands out due to its optimal balance of fluorine content, providing high stability and resistance while maintaining manageable synthesis and cost. Its unique properties make it a valuable compound in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
84029-56-1 |
---|---|
Molekularformel |
C23H14F34O2 |
Molekulargewicht |
968.3 g/mol |
IUPAC-Name |
1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-heptadecafluoro-1-[5-(1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-heptadecafluorononoxy)pentoxy]nonane |
InChI |
InChI=1S/C23H14F34O2/c24-6(10(30,31)16(42,43)20(50,51)22(54,55)18(46,47)12(34,35)8(26)27)14(38,39)58-4-2-1-3-5-59-15(40,41)7(25)11(32,33)17(44,45)21(52,53)23(56,57)19(48,49)13(36,37)9(28)29/h6-9H,1-5H2 |
InChI-Schlüssel |
XNSOLRHTPYHXAP-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCOC(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)(F)F)CCOC(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.